Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1047655-65-1
VCID: VC2723320
InChI: InChI=1S/C12H13NO2.ClH/c14-10-7-12(5-6-13-8-12)15-11-4-2-1-3-9(10)11;/h1-4,13H,5-8H2;1H
SMILES: C1CNCC12CC(=O)C3=CC=CC=C3O2.Cl
Molecular Formula: C12H14ClNO2
Molecular Weight: 239.7 g/mol

Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride

CAS No.: 1047655-65-1

Cat. No.: VC2723320

Molecular Formula: C12H14ClNO2

Molecular Weight: 239.7 g/mol

* For research use only. Not for human or veterinary use.

Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride - 1047655-65-1

Specification

CAS No. 1047655-65-1
Molecular Formula C12H14ClNO2
Molecular Weight 239.7 g/mol
IUPAC Name spiro[3H-chromene-2,3'-pyrrolidine]-4-one;hydrochloride
Standard InChI InChI=1S/C12H13NO2.ClH/c14-10-7-12(5-6-13-8-12)15-11-4-2-1-3-9(10)11;/h1-4,13H,5-8H2;1H
Standard InChI Key PNDBGOHCKVJUQZ-UHFFFAOYSA-N
SMILES C1CNCC12CC(=O)C3=CC=CC=C3O2.Cl
Canonical SMILES C1CNCC12CC(=O)C3=CC=CC=C3O2.Cl

Introduction

Chemical Structure and Properties

Molecular Identity

Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride is a complex organic compound with the following properties:

PropertyValue
CAS Number1047655-65-1
Molecular FormulaC₁₂H₁₄ClNO₂
Molecular Weight239.7 g/mol
IUPAC Namespiro[3H-chromene-2,3'-pyrrolidine]-4-one;hydrochloride
PubChem CID68558595

The compound is also known by several synonyms including 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one hydrochloride .

Structural Characteristics

The defining feature of Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride is its spiro junction, where the chromane and pyrrolidine rings share a single carbon atom. This structural arrangement creates a three-dimensional configuration that is crucial for the compound's biological interactions and chemical reactivity.

The molecular structure can be represented by the following identifiers:

IdentifierValue
SMILESC1CNCC12CC(=O)C3=CC=CC=C3O2.Cl
InChIInChI=1S/C12H13NO2.ClH/c14-10-7-12(5-6-13-8-12)15-11-4-2-1-3-9(10)11;/h1-4,13H,5-8H2;1H
InChIKeyPNDBGOHCKVJUQZ-UHFFFAOYSA-N

The structure consists of a chromane moiety (a bicyclic compound with a benzene ring fused to a heterocyclic pyran ring) connected via a spiro junction to a pyrrolidine ring (a five-membered ring containing a nitrogen atom) .

Physical and Chemical Properties

The hydrochloride salt form of this compound enhances its solubility and stability compared to the free base, making it more suitable for various research applications and pharmaceutical formulations. As a hydrochloride salt, it typically exists as a crystalline solid with improved water solubility compared to its free base form.

The presence of the carbonyl group (C=O) at the 4-position of the chromane ring and the nitrogen-containing pyrrolidine ring provides potential sites for chemical reactions and biological interactions.

Synthesis Methods

General Synthetic Approaches

The synthesis of Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride typically involves multi-component reactions designed to create the characteristic spiro junction between the chromane and pyrrolidine rings.

A common synthetic approach involves:

  • Reaction of chromane derivatives with pyrrolidine precursors

  • Establishment of the spiro junction through controlled reaction conditions

  • Formation of the hydrochloride salt to enhance stability and solubility

Research Applications

Drug Discovery

The structural diversity and versatility of spirochromane derivatives make them valuable scaffolds in drug discovery. Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride and related compounds serve as important chemical entities for the design of novel molecules with enhanced biological activities.

The compound's structural features allow for various modifications to optimize interactions with specific biological targets, potentially leading to the development of new therapeutic agents.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride have been reported, including:

CompoundKey DifferenceMolecular Formula
Spiro[chromene-2,3'-pyrrolidine] hydrochlorideLacks carbonyl group at position 4C₁₂H₁₃NO
Spiro[chromane-2,4'-piperidin]-4-one hydrochlorideContains piperidine instead of pyrrolidineC₁₃H₁₆ClNO₂
Spiro[chromane-2,4'-piperidin]-6-ol hydrochlorideContains piperidine and hydroxyl group at position 6C₁₃H₁₈ClNO₂

These structural variations can lead to differences in biological activity and physicochemical properties .

Future Research Directions

Synthetic Optimization

Future research on Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride may focus on optimizing synthesis methods to improve yield, purity, and scalability. This could involve:

  • Development of more efficient catalysts

  • Exploration of alternative synthetic routes

  • Application of green chemistry principles to reduce environmental impact

Biological Evaluation

Further investigation into the biological activities of Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride is warranted, including:

  • Comprehensive screening against various biological targets

  • Structure-activity relationship studies to identify key structural features for activity

  • Evaluation of potential therapeutic applications based on observed biological properties

Medicinal Chemistry Applications

The unique structural features of Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride make it a promising scaffold for medicinal chemistry efforts, potentially leading to:

  • Development of novel therapeutic agents

  • Design of tool compounds for biological research

  • Exploration of structure-based drug design approaches targeting specific receptors or enzymes

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